3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide is a complex organic compound that features a benzodiazepine core linked to an indole moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the cyclization of ortho-diamines with keto acids or esters under acidic conditions.
Attachment of the Indole Moiety: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole reacts with a suitable leaving group on the propyl chain.
Final Coupling: The final step involves coupling the benzodiazepine core with the indole-substituted propyl chain using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the benzodiazepine core may produce hydroxylated benzodiazepines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving benzodiazepine and indole receptors.
Medicine: Due to its structural similarity to known therapeutic agents, it may be investigated for its potential as a drug candidate for treating various conditions.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as benzodiazepine receptors and indole-binding proteins. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid: This compound shares the benzodiazepine core but lacks the indole moiety.
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: Another complex molecule with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide lies in its combination of a benzodiazepine core with an indole moiety, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-indol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C23H24N4O3/c28-21(24-13-5-14-27-15-12-16-6-1-4-9-20(16)27)11-10-19-23(30)25-18-8-3-2-7-17(18)22(29)26-19/h1-4,6-9,12,15,19H,5,10-11,13-14H2,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
WAVPJZVZORDPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.